![molecular formula C20H18N4O4 B601596 アピキサバン不純物14 CAS No. 1704504-93-7](/img/structure/B601596.png)
アピキサバン不純物14
概要
説明
Apixaban Impurity 14 is a degradation product of Apixaban, a potent anticoagulant used to prevent blood clots and strokes in patients with nonvalvular atrial fibrillation. Apixaban Impurity 14 is formed during the stress testing of Apixaban under acidic and basic conditions. This impurity is significant as it helps in understanding the stability and toxicity profile of Apixaban .
科学的研究の応用
Chemical Characteristics
Apixaban Impurity 14 is identified as a degradation product of Apixaban. Its structural characteristics are essential for understanding its behavior in pharmaceutical formulations and biological systems. The impurity's presence can influence the pharmacokinetics and pharmacodynamics of Apixaban, necessitating thorough investigation.
Analytical Applications
1. Quality Control:
Apixaban Impurity 14 serves as a reference standard in the quality control of Apixaban formulations. Its identification and quantification are crucial for ensuring that the final product meets safety standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify this impurity in pharmaceutical preparations .
2. Stability Testing:
The stability profile of Apixaban is influenced by the formation of impurities like Apixaban Impurity 14 under various stress conditions (e.g., temperature, humidity). Understanding its degradation pathways helps in developing robust formulations that maintain efficacy over time .
Method | Purpose | Findings |
---|---|---|
HPLC | Quantification of impurities | Reliable separation of Apixaban and its impurities |
LC-MS | Identification of degradation products | Detailed degradation pathways established |
Pharmacological Research
1. Safety Assessments:
Research indicates that impurities can affect the safety profile of pharmaceuticals. Studies involving Apixaban Impurity 14 focus on its potential effects on coagulation and bleeding risk compared to the parent compound. Understanding these effects is vital for assessing the overall safety of Apixaban formulations .
2. Drug Interaction Studies:
Investigating how Apixaban Impurity 14 interacts with other medications can provide insights into potential drug-drug interactions that may arise from impurities in clinical settings. This aspect is critical for clinicians when prescribing Apixaban alongside other therapies .
Case Studies
1. Clinical Trials:
In clinical settings, the impact of impurities on patient outcomes has been evaluated. For instance, studies comparing Apixaban with traditional anticoagulants have highlighted the importance of monitoring impurities to ensure therapeutic efficacy without increasing adverse effects .
2. Regulatory Compliance:
Regulatory bodies require comprehensive data on impurities for drug approval processes. The characterization and quantification of Apixaban Impurity 14 are essential for meeting these regulatory standards, ensuring that products are safe for public use .
作用機序
Target of Action
Apixaban Impurity 14, like Apixaban, is likely to target Factor Xa . Factor Xa is a crucial enzyme in the blood coagulation pathway, playing a pivotal role in the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .
Mode of Action
Apixaban Impurity 14, as a derivative of Apixaban, is expected to act as a direct and highly selective inhibitor of Factor Xa . It inhibits both free and bound forms of Factor Xa, as well as prothrombinase, independent of antithrombin III . This inhibition prevents the formation of a thrombus .
Biochemical Pathways
The primary biochemical pathway affected by Apixaban Impurity 14 is the blood coagulation pathway . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, a key step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
Apixaban has an absolute oral bioavailability of 50%, and its exposure increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .
Result of Action
The molecular and cellular effects of Apixaban Impurity 14 are likely similar to those of Apixaban, given their structural similarity. The inhibition of Factor Xa prevents the formation of thrombus, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism .
Action Environment
The action, efficacy, and stability of Apixaban Impurity 14 are likely to be influenced by various environmental factors. For instance, pH conditions can impact the stability of Apixaban, leading to the formation of degradation impurities . , which might also be true for Apixaban Impurity 14.
生化学分析
Temporal Effects in Laboratory Settings
Studies suggest that Apixaban has a high degree of degradability under acidic and basic conditions , which may also apply to Apixaban Impurity 14.
Dosage Effects in Animal Models
The effects of varying dosages of Apixaban Impurity 14 in animal models have not been reported. Studies on Apixaban have shown dose-dependent antithrombotic efficacy , which could potentially be extrapolated to Apixaban Impurity 14.
Metabolic Pathways
Apixaban is metabolized by multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . Similar pathways may be involved in the metabolism of Apixaban Impurity 14.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Apixaban Impurity 14 involves the degradation of Apixaban under specific conditions. The degradation can be induced by exposing Apixaban to acidic or basic environments. For instance, refluxing Apixaban in 1N hydrochloric acid or 0.5N sodium hydroxide at elevated temperatures can lead to the formation of Apixaban Impurity 14 .
Industrial Production Methods: In an industrial setting, the production of Apixaban Impurity 14 is typically carried out using high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the degradation mixture. The process involves the use of preparative HPLC, followed by structural elucidation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
化学反応の分析
Types of Reactions: Apixaban Impurity 14 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, room temperature.
Reduction: Sodium borohydride, reflux conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Apixaban Impurity 14 .
類似化合物との比較
- O-Desmethyl Apixaban
- Hydroxy Apixaban
- Apixaban Carboxylic Acid Impurity
Comparison: Apixaban Impurity 14 is unique due to its formation under specific stress conditions and its role in the stability profile of Apixaban. Unlike other impurities, it is a pH-independent hydrolysis degradation product, making it distinct in its formation and characteristics .
By understanding Apixaban Impurity 14, researchers can better assess the stability, safety, and efficacy of Apixaban, ensuring its reliable use in medical treatments.
生物活性
Apixaban is a selective, potent, and orally bioavailable inhibitor of coagulation factor Xa, primarily used to prevent and treat thromboembolic disorders. Understanding the biological activity of its impurities, particularly Apixaban Impurity 14, is crucial for ensuring drug safety and efficacy. This article explores the biological activity of Apixaban Impurity 14, including its pharmacological properties, synthesis methods, and implications for drug development.
Overview of Apixaban and Its Impurities
Apixaban is synthesized through various chemical pathways that may lead to the formation of impurities. These impurities can arise from raw materials, synthetic processes, or degradation during storage. The identification and characterization of these impurities are essential for quality control in pharmaceutical development .
Biological Activity of Apixaban Impurity 14
Mechanism of Action:
Apixaban functions by inhibiting factor Xa, an essential component in the coagulation cascade. By blocking factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. The specific biological activity of Apixaban Impurity 14 has not been extensively documented; however, impurities in anticoagulants can exhibit varying degrees of biological activity, potentially influencing the overall therapeutic effects and safety profiles of the parent compound .
Pharmacodynamics:
The pharmacodynamic properties of Apixaban have been well characterized in clinical studies. It has demonstrated effective inhibition of thrombin generation in human plasma with an IC50 value ranging from 37 nM to 100 nM depending on the assay conditions . While direct data on Apixaban Impurity 14 is limited, studies on related impurities indicate they may possess some anticoagulant activity or could modulate the effects of the parent compound .
Synthesis and Characterization
Synthesis Methods:
Apixaban Impurity 14 can be synthesized through several chemical reactions involving starting materials that are common in the production of apixaban. The synthesis typically involves multi-step processes that may include reduction, amidation, and cyclization reactions .
Characterization Techniques:
Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize impurities like Apixaban Impurity 14. These methods help elucidate the structural features and confirm the identity of the impurity .
Case Study: Impurities in Anticoagulants
A study highlighted the importance of analyzing organic impurities in apixaban formulations to assess their potential physiological activities. The findings suggested that certain impurities could lead to adverse effects or alter therapeutic outcomes .
Research Findings
Research indicates that while apixaban itself has a low potential for drug-drug interactions and a favorable pharmacokinetic profile, impurities may affect these properties. For instance:
- In vitro studies have shown that some impurities might influence thrombin generation or platelet aggregation indirectly by altering plasma protein interactions .
- Toxicological assessments have raised concerns about genotoxic impurities during apixaban synthesis, emphasizing the need for rigorous quality control measures .
Data Tables
Parameter | Apixaban | Apixaban Impurity 14 |
---|---|---|
Mechanism of Action | Factor Xa Inhibition | Unknown |
IC50 (Thrombin Generation) | 37-100 nM | Not Established |
Synthesis Complexity | Multi-step synthesis | Similar |
Analytical Techniques Used | HRMS, NMR | HRMS, NMR |
特性
IUPAC Name |
6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLQVNOMQACSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。